2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone
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Overview
Description
2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone is a chemical compound with the molecular formula C17H15NO3. It is a member of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to a hydroxyethyl side chain, which is further connected to an isoindolinone core.
Scientific Research Applications
2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone typically involves the condensation of amino alcohols with carboxylic acids or the ring-opening of oxazolines under Lewis acid catalysis. One efficient method involves the reaction of 3-(2-oxo-pyrrolidin-1-yl)-propionitrile with L-phenylglycinol in chlorobenzene, using zinc chloride as a catalyst under vacuum conditions . The resulting intermediate is then reacted with copper acetate monohydrate in ethanol, followed by recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindolinone derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(1-Benzyl-2-hydroxyethyl)-1-isoindolinone is unique due to its specific structural features, such as the benzyl group and hydroxyethyl side chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-hydroxy-3-phenylpropan-2-yl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-12-15(10-13-6-2-1-3-7-13)18-11-14-8-4-5-9-16(14)17(18)20/h1-9,15,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXIJWHRHEUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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